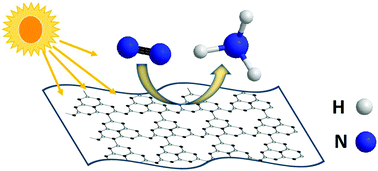2D g-C3N4 as a bifunctional photocatalyst for co-catalyst and sacrificial agent-free photocatalytic N2 fixation and dye photodegradation†
New Journal of Chemistry Pub Date: 2021-03-11 DOI: 10.1039/D1NJ00314C
Abstract
Photocatalytic N2 fixation is an ecofriendly technology to produce ammonia. In this work, photocatalytic N2 fixation to generate ammonia in the absence of any co-catalysts or sacrificial agents (SF) is achieved on 2D g-C3N4 prepared via thermal exfoliation, for the first time. The formation of 2D g-C3N4 is confirmed using several analytical techniques including XRD, SEM, TEM, FT-IR, and XPS analyses. 2D g-C3N4 exhibits a blue shift in the bandgap compared to the bulk g-C3N4 attributed to the quantum confinement effect. In the absence of SF, 2D g-C3N4 shows an NH3 production rate of 3.9 mg L−1 h−1 under sunlight irradiation, while no NH3 is generated on bulk g-C3N4. In the presence of ethanol as a sacrificial agent, 2D g-C3N4 also exhibits a higher NH3 production rate (12.76 mg L−1 h−1) than bulk g-C3N4 (7.58 mg L−1 h−1). Moreover, 2D g-C3N4 shows superior photodegradation activity compared to bulk g-C3N4 toward the decomposition of methylene blue (MB) and malachite green (MG) under sunlight irradiation. The enhanced photocatalytic activity of 2D g-C3N4 could be attributed to its more exposed active sites, high charge separation, and low electron–hole recombination rate.


Recommended Literature
- [1] Role of magnetization on catalytic pathways of non-oxidative methane activation on neutral iron carbide clusters†‡
- [2] Membrane phosphatidylserine allosterically regulates the cytosolic phospholipase A2 activity via an electrostatic-switch mechanism†
- [3] Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities†
- [4] Back cover
- [5] Spontaneous and specific myogenic differentiation of human mesenchymal stem cells on polyethylene glycol-linked multi-walled carbon nanotube films for skeletal muscle engineering†
- [6] Annual General Meeting
- [7] Interfacial electronic and vacancy defect engineering coupling of the Z-scheme CsSnBr3/SnS2 heterostructure for photovoltaic performance: a hybrid DFT study†
- [8] Collaborative study of a method for the determination of dimetridazole residues in chicken tissue
- [9] Junction-free copper wires with submicron linewidth for large-area high-performance transparent electrodes†
- [10] Synthesis process and adsorption performance of temperature-sensitive ion-imprinted porous microspheres (ReO4−-TIIM) for the selective separation of ReO4−†










